molecular formula C16H13N3O2S B2561902 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886907-81-9

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2561902
CAS RN: 886907-81-9
M. Wt: 311.36
InChI Key: ASDBJFWZVQDUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a benzamide moiety. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Anticancer Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have shown promising anticancer activities in various studies. For instance, a series of substituted benzamides, including structures similar to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, were evaluated for their anticancer properties against several cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher potency than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives have been explored in various studies. One study synthesized and screened new derivatives for their in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv. The study found that certain derivatives, such as 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide, were highly effective, demonstrating promising lead molecule characteristics with minimal inhibitory concentration (MIC) values indicating potent activity. These active molecules also showed no toxicity against normal cell lines, highlighting their potential for drug development (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Anti-Inflammatory and Anti-Edema Activity

Research on the anti-inflammatory and anti-edema properties of benzamide derivatives, including those related to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, has shown promising results. For example, a study on novel benzophenone appended oxadiazole derivatives revealed significant anti-inflammatory activity, particularly in ameliorating carrageenan-induced rat hind paw edema. These findings were supported by in-vivo and in-silico approaches, demonstrating the inhibition of inflammatory markers such as cyclooxygenase-2 (Cox-2) and myeloperoxidase (MPO). This highlights the potential of these compounds in treating inflammatory-mediated disorders (Puttaswamy, Malojiao, Mohammed, Sherapura, Prabhakar, & Khanum, 2018).

properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-22-13-10-6-5-9-12(13)15-18-19-16(21-15)17-14(20)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDBJFWZVQDUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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